molecular formula C6H13ClN4 B15262866 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride

3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride

Cat. No.: B15262866
M. Wt: 176.65 g/mol
InChI Key: ZBYKXGUDZUNMFG-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a suitable alkylating agent. One common method is the alkylation of 1-methyl-1H-1,2,4-triazole with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced triazole derivatives, and various substituted triazole compounds .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. This interaction can modulate biochemical pathways, leading to the desired therapeutic or material properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride is unique due to its specific alkyl chain length and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are critical .

Properties

Molecular Formula

C6H13ClN4

Molecular Weight

176.65 g/mol

IUPAC Name

3-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C6H12N4.ClH/c1-10-6(3-2-4-7)8-5-9-10;/h5H,2-4,7H2,1H3;1H

InChI Key

ZBYKXGUDZUNMFG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CCCN.Cl

Origin of Product

United States

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